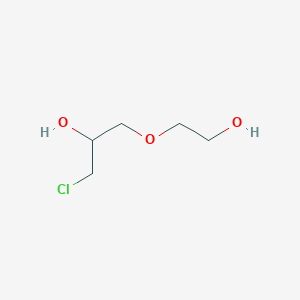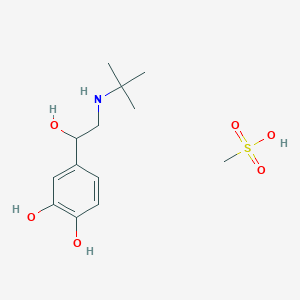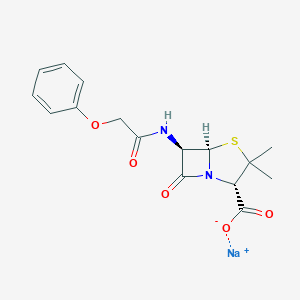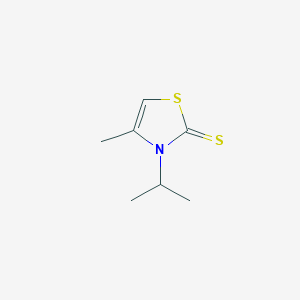
1-Chloro-3-(2-hydroxyethoxy)propan-2-ol
Description
Synthesis Analysis
The synthesis of related chlorohydrin compounds involves the reaction of epichlorohydrin with other reagents. For example, quaternary ammonium salts derivatives were synthesized by reacting epichlorohydrin with tertiary amines and diamines . In another study, racemic 1-chloro-3-(1-naphthyloxy)-2-propanol, a compound structurally similar to 1-Chloro-3-(2-hydroxyethoxy)propan-2-ol, was prepared from 1-naphthol and epichlorohydrin, followed by kinetic resolution to obtain optically pure enantiomers . These methods highlight the versatility of chlorohydrins in synthesis and their potential for producing a wide range of derivatives.
Molecular Structure Analysis
The molecular structure of chlorohydrin derivatives has been characterized using various spectroscopic techniques. Infrared (IR) and proton nuclear magnetic resonance (1H NMR) spectroscopy were used to characterize the structure of quaternary ammonium chlorides . Additionally, Density Functional Theory (DFT) was employed to investigate the molecular and electronic properties of 1-(2-chlorobenzyloxy)-3-[1,2,3]triazol-1-yl-propan-2-ol derivatives, which are structurally related to 1-Chloro-3-(2-hydroxyethoxy)propan-2-ol .
Chemical Reactions Analysis
Chlorohydrin derivatives participate in various chemical reactions. For instance, the reaction of 3-chloro-1-(2,4,6-trimethylphenyl)propan-2-one with amines resulted in the formation of N-substituted propionamides . Another study reported the synthesis of 1-(aryloxy)-3-(6-chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ols, which showed moderate adrenergic blocking and sympatholytic activities . These reactions demonstrate the reactivity of chlorohydrin derivatives and their potential in medicinal chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorohydrin derivatives are influenced by their molecular structure. For example, the crystal structure of a chlorohydrin derivative revealed intermolecular hydrogen bonds and weak intermolecular interactions that stabilize the conformation . The presence of chloro and hydroxy groups in these compounds is likely to affect their solubility, boiling points, and reactivity, which are important parameters in their application as intermediates in chemical syntheses and pharmaceuticals.
Scientific Research Applications
Environmental and Chemical Stability Analysis
Studies on the environmental and chemical stability of compounds similar to 1-Chloro-3-(2-hydroxyethoxy)propan-2-ol reveal their behavior under different conditions. For instance, research on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds suggests significant insights into their stability and reaction mechanisms under specific environmental conditions. This research is critical for understanding the degradation and transformation processes of chemical compounds in the environment, particularly those involving chlorinated organic molecules (T. Yokoyama, 2015).
Antimicrobial and Preservative Applications
The antimicrobial properties of related compounds have been extensively studied, highlighting their potential as preservatives in various applications. Chlorogenic acid, for example, possesses antimicrobial activity against a wide range of organisms, including bacteria, yeasts, molds, viruses, and amoebas. These properties are valuable for the food industry in its search for natural molecules for food preservation, indicating a potential area of application for 1-Chloro-3-(2-hydroxyethoxy)propan-2-ol if similar antimicrobial properties are observed (Jesús Santana-Gálvez, L. Cisneros-Zevallos, D. A. Jacobo-Velázquez, 2017).
Environmental Persistence and Toxicity Concerns
Research into the occurrence, fate, and behavior of chlorinated compounds in aquatic environments provides valuable information on the environmental impact of chemicals like 1-Chloro-3-(2-hydroxyethoxy)propan-2-ol. Understanding the persistence, toxicity, and degradation pathways of these compounds is crucial for assessing their environmental safety and developing strategies for their removal or safe use in various applications (G. Bedoux, B. Roig, O. Thomas, V. Dupont, B. Bot, 2012).
Potential for Biodegradable Polymer Applications
Chitosan, a biopolymer with antimicrobial potential, showcases the interest in developing biodegradable polymers with enhanced properties. The unique chemical structure of chitosan, characterized by its high charge density and reactive groups, opens up possibilities for synthesizing new compounds or modifying existing ones like 1-Chloro-3-(2-hydroxyethoxy)propan-2-ol for specific applications. Research into the antimicrobial and biodegradable properties of chitosan highlights the growing interest in environmentally friendly materials for various industrial and medical applications (D. Raafat, H. Sahl, 2009).
properties
IUPAC Name |
1-chloro-3-(2-hydroxyethoxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO3/c6-3-5(8)4-9-2-1-7/h5,7-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBFLXZFUXWPNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(CCl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
36496-12-5 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(3-chloro-2-hydroxypropyl)-ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36496-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60939746 | |
| Record name | 1-Chloro-3-(2-hydroxyethoxy)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60939746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-(2-hydroxyethoxy)propan-2-ol | |
CAS RN |
18371-74-9 | |
| Record name | 1-Chloro-3-(2-hydroxyethoxy)-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18371-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-3-(2-hydroxyethoxy)propan-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018371749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-3-(2-hydroxyethoxy)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60939746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-3-(2-hydroxyethoxy)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.393 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-CHLORO-3-(2-HYDROXYETHOXY)PROPAN-2-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0FP3I203R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Benz[a]anthracen-12(7H)-one, 7-hydroxy-7-methyl-](/img/structure/B92062.png)







